tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as BHFP, is a synthetic compound that has been studied and used in scientific research for its various biochemical and physiological effects. BHFP is a white crystalline powder that has been used in a variety of experiments in the fields of chemistry, biology, and pharmacology. BHFP is an important compound in the development of new drugs and therapies, as well as in the study of various biochemical and physiological processes.
Scientific Research Applications
Stereoselective Synthesis
One area of application is the stereoselective synthesis of substituted piperidine derivatives, which are valuable scaffolds in medicinal chemistry. For example, the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives demonstrates the utility of such compounds in creating cis and trans isomers through selective reactions (Boev et al., 2015).
Vinylfluoro Group as Acetonyl Cation Equivalent
The vinylfluoro group in certain derivatives has been shown to act as an acetonyl cation equivalent, leading to the stereoselective synthesis of pipecolic acid derivatives. This showcases the compound's role in facilitating unique cascade reactions for synthesizing complex molecules (Purkayastha et al., 2010).
Synthesis of Biologically Active Compounds
The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate highlights its application in creating compounds with potential biological activities. This research involved the condensation reaction between carbamimide and 3-fluorobenzoic acid, resulting in a compound that was further evaluated for antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).
Intermediate for Biologically Active Compounds
Another application is the use of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an intermediate in synthesizing biologically active compounds like crizotinib. This illustrates the compound's significance in the drug discovery process, offering a pathway to synthesize inhibitors targeting specific proteins involved in cancer (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBZCHWACVCMKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634995 | |
Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403806-35-9 | |
Record name | tert-Butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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